5-Chloroquinoline
CAS No.: 635-27-8
VCID: VC0016772
Molecular Formula: C9H6ClN
Molecular Weight: 163.6 g/mol
* For research use only. Not for human or veterinary use.

Description | 5-Chloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the fifth position of the quinoline ring structure. Its molecular formula is C9H6ClN, and it has a molecular weight of approximately 163.60 g/mol. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals. It serves as an important intermediate in the synthesis of other organic compounds and exhibits biological activities that make it relevant in medicinal chemistry. The compound can be synthesized through different methods, including chlorination of quinoline derivatives, which allows for the introduction of the chlorine substituent at the desired position. Similar compounds include 4-chloroquinoline, which has its chlorine atom at the fourth position on the quinoline ring, and cloxyquin, also known as 5-chloro-8-hydroxyquinoline, which possesses both chlorine and hydroxyl groups that enhance its biological activity. Cloxiquine is particularly recognized for its antifungal properties and has been utilized in treating various infections. Both 4-chloroquinoline and cloxyquin share structural similarities with 5-chloroquinoline, differing primarily in the position and type of substituents on the quinoline framework. These compounds are often studied for their potential therapeutic effects and are integral to research in medicinal chemistry . |
---|---|
CAS No. | 635-27-8 |
Product Name | 5-Chloroquinoline |
Molecular Formula | C9H6ClN |
Molecular Weight | 163.6 g/mol |
IUPAC Name | 5-chloroquinoline |
Standard InChI | InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H |
Standard InChIKey | HJSRGOVAIOPERP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=N2)C(=C1)Cl |
Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)Cl |
PubChem Compound | 69458 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume